4-Chloro-2-methoxy-1-(methylsulfonyl)benzene

Description

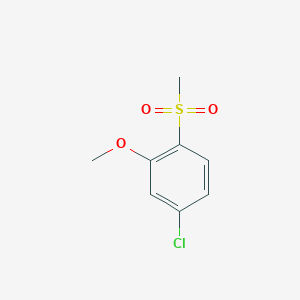

4-Chloro-2-methoxy-1-(methylsulfonyl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

- Chloro (-Cl) at position 2.

- Methoxy (-OCH₃) at position 2.

- Methylsulfonyl (-SO₂CH₃) at position 1.

This compound is notable for its electron-withdrawing sulfonyl group, which enhances stability and influences reactivity in synthetic pathways. It serves as a precursor in pharmaceuticals and agrochemicals, particularly in the development of sulfonamide derivatives and kinase inhibitors .

Properties

IUPAC Name |

4-chloro-2-methoxy-1-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCUUCOZRQYWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-1-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methylsulfonyl group can undergo oxidation and reduction reactions, leading to different sulfone and sulfoxide derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Substituted Benzene Derivatives: Formed through substitution reactions.

Sulfone and Sulfoxide Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have demonstrated the potential of 4-Chloro-2-methoxy-1-(methylsulfonyl)benzene as an anticancer agent. For instance, compounds derived from similar structures have shown inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. The inhibition of CA IX is linked to reduced tumor growth and metastasis. In a study involving sulfonamide derivatives, compounds with structural similarities exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating significant selectivity and potency .

Mechanisms of Action

The mechanism by which these compounds exert their effects often involves apoptosis induction in cancer cells. For example, one derivative significantly increased the percentage of annexin V-FITC positive apoptotic cells in MDA-MB-231 breast cancer cell lines, suggesting a robust mechanism for inducing cell death . Such findings underscore the importance of further exploring the structure-activity relationship (SAR) of sulfonyl-substituted compounds.

Agricultural Chemistry

Herbicide Development

Compounds like this compound are being investigated as potential herbicides due to their ability to act as effective growth inhibitors for various weed species. The synthesis of related compounds has shown that modifications in the sulfonyl group can enhance herbicidal activity while reducing toxicity to non-target plants. For instance, derivatives with specific substitutions have been reported to exhibit a wide spectrum of activity against both broadleaf weeds and grasses .

Pesticide Formulations

In addition to herbicidal applications, sulfonyl-substituted aromatic compounds are being researched for use in pesticide formulations. Their ability to disrupt metabolic pathways in pests makes them suitable candidates for developing new insecticides that are both effective and environmentally friendly.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Studies indicate that polymers modified with sulfonyl groups exhibit improved resistance to degradation under environmental stressors, making them suitable for applications in coatings and packaging materials.

Synthesis Techniques

The synthesis of this compound often involves methods such as nucleophilic substitution reactions and catalytic processes that optimize yield and purity. For example, a notable synthetic route involves the reaction of 2-chloro-4-methylsulfonyltoluene with nitric acid under controlled conditions, resulting in high yields of the desired product while minimizing by-products .

Data Summary

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can participate in various chemical interactions, while the methylsulfonyl group can influence the compound’s reactivity and stability . These interactions can lead to the formation of specific products and the modulation of biological activities.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Key Observations :

- Electron-withdrawing effects : The methylsulfonyl group in the target compound increases electrophilicity compared to analogs with sulfanyl (-S-) or methyl groups .

- Biological activity : Benzothiazole derivatives (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) exhibit antimicrobial properties, whereas sulfonamide derivatives (e.g., JC-171 in ) target inflammatory pathways .

Reactivity Comparison :

Physicochemical Properties

| Property | Target Compound | 4-Methylsulfonylbenzyl bromide | Sulphenone |

|---|---|---|---|

| Melting Point | Not reported | 82–86°C | 98–100°C |

| Solubility | Polar aprotic solvents | Dichloromethane, THF | Toluene, ethers |

| Stability | Hydrolytically stable | Moisture-sensitive | Light-sensitive |

Biological Activity

4-Chloro-2-methoxy-1-(methylsulfonyl)benzene is a compound of interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a chloro group, a methoxy group, and a methylsulfonyl moiety, which contribute to its biological activity. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various pharmaceutical applications.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, in a study assessing the inhibitory effects on cyclooxygenase (COX) enzymes, several analogs showed promising results:

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Diclofenac | 6.74 | 1.10 |

These results indicate that the compound can effectively inhibit the production of prostaglandins, thereby reducing inflammation .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses antibacterial and antifungal activities against various pathogens:

- Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, although some derivatives may exhibit resistance due to specific enzymatic mechanisms in bacteria .

- Antifungal Activity : The compound demonstrated significant antifungal effects in vitro, suggesting its potential use in treating fungal infections .

3. Antiviral Activity

The methoxy group in the compound is believed to enhance its antiviral activity. Mechanistic studies have indicated that it can interfere with viral replication processes, making it a candidate for further development as an antiviral agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammatory responses, such as COX enzymes, leading to decreased levels of inflammatory mediators.

- Disruption of Microbial Cell Functions : Its interaction with microbial membranes can disrupt cellular functions, contributing to its antimicrobial effects.

- Modulation of Immune Responses : The compound may also influence immune pathways, enhancing the body’s ability to combat infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Animal models have shown that treatment with this compound significantly reduces symptoms associated with inflammatory diseases.

- Clinical Trials : Preliminary clinical trials are underway to assess its efficacy in treating specific infections and inflammatory conditions.

Q & A

Q. Basic

- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons split by substituents (δ 6.5–8.0 ppm) .

- ¹³C NMR : Methoxy carbon (~δ 55–60 ppm), sulfonyl carbon (δ ~110–120 ppm), and aromatic carbons .

- IR : Stretching vibrations for S=O (~1350 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

- Mass Spectrometry : Exact mass (e.g., 220.0064 Da) confirms molecular formula .

What reaction mechanisms are involved in the sulfonylation step during synthesis?

Advanced

The sulfonylation proceeds via electrophilic aromatic substitution :

Activation : CH₃SO₂Cl reacts with AlCl₃ to form a reactive sulfonium ion.

Electrophilic Attack : The sulfonyl group attaches to the benzene ring at the position ortho to the methoxy group due to its electron-donating effect.

Steric Effects : Chlorine at the para position may influence regioselectivity by steric hindrance .

How can computational chemistry aid in predicting the reactivity of this compound?

Q. Advanced

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electron density distribution and reactive sites.

- Frontier Molecular Orbitals (FMOs) : Predict electrophilic/nucleophilic behavior by analyzing HOMO-LUMO gaps .

- Reactivity Indices : Fukui functions identify susceptible positions for further functionalization .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties noted in sulfonyl chlorides) .

- Ventilation : Use fume hoods due to potential respiratory hazards (H315, H319, H335) .

- Storage : Seal in dry, cool conditions to prevent hydrolysis .

How to resolve contradictions in reported spectroscopic data?

Q. Advanced

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

- Cross-Validation : Compare experimental IR with computed spectra (e.g., using Gaussian) .

What strategies optimize yield in multi-step syntheses?

Q. Advanced

- Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates.

- Catalyst Optimization : Screen Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for sulfonylation efficiency .

- Temperature Control : Lower reaction temperatures (<0°C) reduce side reactions during chlorination .

Which analytical techniques quantify this compound in mixtures?

Q. Basic

- HPLC : Reverse-phase column (C18), UV detection at 254 nm, mobile phase: methanol/water (70:30) .

- GC-MS : Derivatize non-volatile sulfonyl groups via methylation for gas-phase analysis .

How do substituents influence regioselectivity in electrophilic substitutions?

Q. Advanced

- Methoxy Group : Directs electrophiles to ortho/para positions via resonance donation.

- Sulfonyl Group : Electron-withdrawing effect deactivates the ring, favoring meta substitution relative to itself .

- Chlorine : Steric hindrance at the para position may shift attack to less hindered sites .

What are its applications in bioactive molecule development?

Q. Advanced

- Pharmacophore Design : Sulfonyl and chloro groups enhance binding to enzyme active sites (e.g., kinase inhibitors) .

- SAR Studies : Modify methoxy or sulfonyl groups to improve solubility (logP) or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.